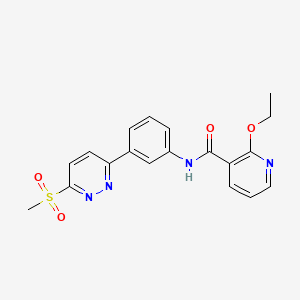
2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)nicotinamide” is a compound with the molecular formula C19H18N4O4S and a molecular weight of 398.44. It is a derivative of pyridazin-3(2H)-one , a versatile pharmacophore that has attracted the attention of medicinal chemists due to its diverse pharmacological activities .
Scientific Research Applications
Chemical Structure and Properties
2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)nicotinamide is part of the nicotinamide derivatives, which have been studied for various applications due to their chemical structure and properties. Nicotinamide derivatives are known for their role in the biochemistry of living organisms, particularly in the metabolism of nicotinic acid and related compounds. These compounds have been found to participate in numerous biological processes and can be synthesized through various chemical reactions involving nicotinamide and its analogs (Ellinger, Fraenkel, & Abdel Kader, 1947).
Applications in Corrosion Inhibition
Nicotinamide derivatives have demonstrated effectiveness as corrosion inhibitors, a property that is highly valuable in industrial applications, particularly in protecting metals from corrosive environments. Research has shown that certain nicotinamide derivatives can significantly reduce corrosion in metals, making them useful in the formulation of corrosion-resistant coatings and treatments (Chakravarthy, Mohana, & Kumar, 2014).
Antineoplastic Activities
Nicotinamide derivatives have been explored for their potential antineoplastic (anti-cancer) activities. Some compounds within this class have shown moderate activity against certain types of cancer, making them subjects of interest in the development of new cancer treatments. The synthesis and evaluation of these compounds' antineoplastic activities provide a foundation for further research in cancer therapeutics (Ross, 1967).
Antibacterial Applications
The synthesis of novel nicotinamide derivatives has led to the discovery of compounds with significant antibacterial properties. These derivatives have been tested against various bacterial strains, showing potential as new antibacterial agents. This area of research is particularly important in the context of increasing antibiotic resistance, highlighting the need for new and effective antibacterial compounds (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Crystal Structure Analysis
The study of the crystal structures of nicotinamide derivatives provides insights into their chemical behavior and potential applications. By analyzing the molecular conformations and crystal structures, researchers can better understand how these compounds interact at the molecular level, which is crucial for their application in various scientific fields (Cobo, Glidewell, Low, & Orozco, 2008).
properties
IUPAC Name |
2-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-19-15(8-5-11-20-19)18(24)21-14-7-4-6-13(12-14)16-9-10-17(23-22-16)28(2,25)26/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDCXKWDURCIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

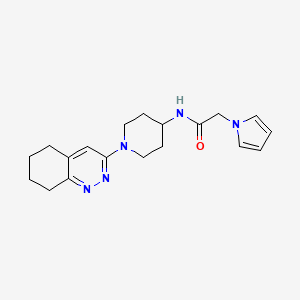
![1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid](/img/structure/B2960228.png)
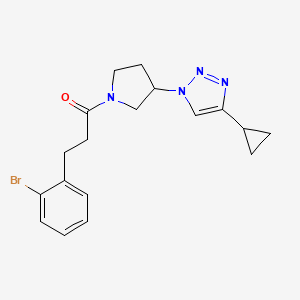
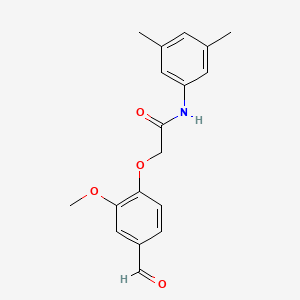
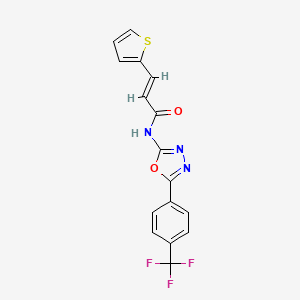
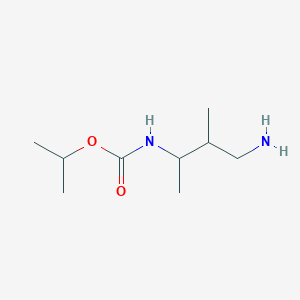
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2960235.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2960237.png)
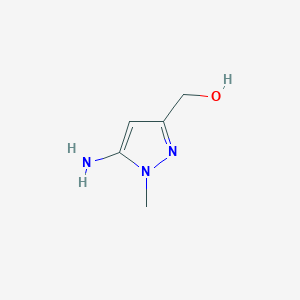
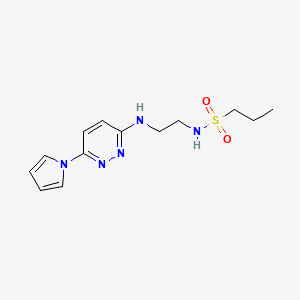
![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)
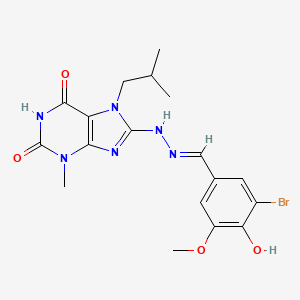
![N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide](/img/structure/B2960245.png)